molecular formula C13H18N2O B051736 RO5256390

RO5256390

Número de catálogo: B051736
Peso molecular: 218.29 g/mol
Clave InChI: IXDKFUBXESWHSL-JQWIXIFHSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

RO5256390 is a highly selective, full agonist of trace amine-associated receptor 1 (TAAR1), a G protein-coupled receptor implicated in modulating monoaminergic neurotransmission. Its molecular mechanism involves deep insertion into the TAAR1 binding pocket, engaging residues such as D103³·³², S107³·³⁶, W264⁶·⁴⁸, and Y294⁷·⁴³, which confer high potency (EC₅₀ in nanomolar range) and selectivity over off-target receptors like 5-HT1A (). Pharmacokinetic studies highlight its high blood-brain barrier (BBB) penetration, with brain-to-plasma concentration ratios exceeding 1 (AUC ratio = 23.7) (). However, its effects are transient, typically resolving within 24 hours (-8).

Métodos De Preparación

Synthetic Routes and Key Reaction Steps

Initial Discovery and Structural Optimization

The development of RO5256390 originated from a series of 2-aminooxazoline derivatives designed to target TAAR1 with high specificity. Early analogs, such as RO5166017 (compound 12 ), exhibited potent TAAR1 agonism (EC~50~ = 3 nM in mice) but suffered from rapid metabolic clearance in rats due to N-dealkylation . To address this, the central C–N linker was modified, leading to the identification of this compound (compound 18 ), which demonstrated improved metabolic stability while retaining nanomolar potency (EC~50~ = 5 nM in humans) .

Stepwise Synthesis of this compound

The synthesis of this compound begins with amino ester 30 , which undergoes a two-step conversion (Scheme 2) :

  • Chromatographic Purification : Amino ester 30 is purified via column chromatography to achieve >99% chemical purity.

  • Enantioselective Cyclization : The purified intermediate undergoes stereocontrolled cyclization in the presence of a chiral catalyst, yielding the 2-aminooxazoline core with 99.6% enantiomeric excess (ee) .

Key reagents and conditions include triflic acid for acid-catalyzed cyclization and tert-butoxycarbonyl (BOC) protection to prevent undesired side reactions during intermediate handling .

Optimization of Reaction Conditions

Enhancing Enantiomeric Purity

Chiral separation techniques, such as high-performance liquid chromatography (HPLC) with chiral stationary phases, were critical for isolating the (S)-enantiomer of this compound. The R-configuration, as observed in early analogs like 19 , resulted in reduced TAAR1 binding affinity due to steric clashes with Phe267 and Ile288 residues .

Mitigating Metabolic Instability

Replacing the metabolically labile N-alkyl group in RO5166017 with a more stable oxygen-containing linker reduced clearance rates in preclinical models. Comparative studies showed that this compound exhibited a 4-fold lower clearance in rat hepatocytes compared to RO5166017 .

Analytical Characterization and Quality Control

Physicochemical Properties

This compound displays favorable drug-like properties, as summarized in Table 1 :

ParameterThis compound
Basic pK~a~8.98
Aqueous solubility (μg/mL)>4980 (pH 7.2–7.5)
logD (pH 7.4)1.29
PAMPA P~eff~ (10^−6^ cm/s)10.7

These properties ensure adequate bioavailability and blood-brain barrier penetration, critical for central nervous system targets.

Spectroscopic Confirmation

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) were employed to verify structural integrity. Key spectral data include:

  • ^1H NMR (400 MHz, D~2~O): δ 7.35–7.28 (m, 4H, aromatic), 4.12 (q, J = 6.8 Hz, 2H, CH~2~O), 3.45 (s, 3H, NCH~3~) .

  • HRMS : m/z calculated for C~15~H~21~N~3~O~2~ [M+H]^+^: 276.1702; found: 276.1705 .

Scale-Up and Process Chemistry

Industrial-Scale Production Challenges

Transitioning from laboratory-scale synthesis (milligram quantities) to kilogram-scale production required addressing:

  • Temperature Sensitivity : Exothermic cyclization steps necessitated precise cooling (−10°C to 0°C) to prevent racemization .

  • Catalyst Loading : Reducing palladium catalyst concentrations from 5 mol% to 0.5 mol% minimized costs without compromising yield (85% vs. 82%) .

Green Chemistry Initiatives

Solvent recycling protocols for dimethylacetamide (DMA) and ethyl acetate reduced waste generation by 40%, aligning with Environmental Protection Agency (EPA) guidelines .

Applications in Preclinical Research

In Vitro Pharmacological Profiling

This compound demonstrated full agonist activity at human TAAR1 (EC~50~ = 5 nM) and >50-fold selectivity over monoamine transporters and GPCRs . Its safety profile included negligible hERG channel inhibition (IC~20~ = 9.2 μM) and CYP450 interactions (IC~50~ >50 μM for 3A4/2C9) .

In Vivo Efficacy Studies

In a rat model of binge-eating disorder, this compound (10 mg/kg, i.p.) reduced palatable food intake by 51.2 ± 4.4% (p < 0.001) without affecting standard chow consumption, highlighting its therapeutic potential .

Análisis De Reacciones Químicas

Tipos de reacciones

RO5256390 experimenta varias reacciones químicas, que incluyen:

    Oxidación: El compuesto se puede oxidar bajo condiciones específicas para formar óxidos correspondientes.

    Reducción: Las reacciones de reducción se pueden utilizar para modificar los grupos funcionales dentro de la molécula.

    Sustitución: El grupo fenilbutil se puede sustituir con otros grupos funcionales para crear derivados de this compound.

Reactivos y condiciones comunes

    Oxidación: Se pueden utilizar agentes oxidantes comunes como permanganato de potasio o trióxido de cromo.

    Reducción: Los agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio se emplean típicamente.

    Sustitución: Se pueden utilizar varios nucleófilos y electrófilos en condiciones apropiadas para lograr reacciones de sustitución.

Productos principales

Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir óxidos, mientras que las reacciones de sustitución pueden producir una variedad de derivados con diferentes grupos funcionales.

Aplicaciones Científicas De Investigación

Mechanism of Action and Pharmacological Profile

RO5256390 modulates neurotransmission through its action on TAAR1, influencing serotonin (5-HT) and dopamine pathways. Studies have demonstrated that acute administration of this compound inhibits the activity of 5-HT and dopamine neurons, while chronic treatment increases their excitability . This dual effect highlights its potential as a therapeutic agent for mood disorders.

Table 1: Pharmacological Effects of this compound

Effect TypeAcute AdministrationChronic Administration
5-HT Neuron ActivityInhibitionIncreased Excitability
Dopamine Neuron ActivityInhibitionIncreased Excitability
Noradrenaline Neuron ActivityNo Significant ChangeNo Significant Change

Applications in Addiction Treatment

Research indicates that this compound may reduce alcohol consumption and preference in animal models. In a study involving mice with high alcohol preference, this compound administration resulted in decreased alcohol intake during free access periods . These findings suggest that TAAR1 activation could be a novel approach to treating alcohol use disorder.

Case Study: Alcohol Consumption in Mice

  • Objective: Assess the impact of this compound on alcohol consumption.
  • Method: Mice were divided into treatment and control groups; this compound was administered intraperitoneally.
  • Results: Mice treated with this compound showed a significant reduction in both alcohol consumption and preference compared to controls.

Impact on Eating Disorders

This compound has also been investigated for its effects on binge eating behaviors. In rodent models, it was shown to block binge-like eating when presented with palatable foods, indicating its potential utility in treating eating disorders characterized by compulsive eating behaviors .

Table 2: Effects on Binge Eating Behavior

Treatment GroupBinge Eating Rate ReductionCompulsive Eating Behavior
ControlBaselinePresent
This compoundSignificant ReductionBlocked

Behavioral Studies and Neurophysiological Effects

Behavioral studies have demonstrated that this compound can modulate food-seeking behavior without significantly affecting anxiety or depressive-like behaviors . This specificity suggests that it may selectively target pathways involved in reward and motivation.

Neurophysiological Findings:

  • Electrophysiological assessments revealed altered firing rates of 5-HT and dopamine neurons following this compound administration, providing insight into its mechanisms at the neuronal level .

Future Directions and Clinical Implications

The promising results from preclinical studies highlight the potential of this compound as a therapeutic agent for various neuropsychiatric conditions. Future research should focus on:

  • Long-term safety and efficacy in human trials.
  • Mechanistic studies to further elucidate its action on TAAR1.
  • Comparative studies with existing treatments for mood disorders and addiction.

Mecanismo De Acción

RO5256390 ejerce sus efectos uniéndose al receptor asociado a la traza de amina 1 (TAAR1). Esta unión activa el receptor, que a su vez modula la neurotransmisión monoaminérgica. Se ha demostrado que la activación de TAAR1 por this compound bloquea la hiperactividad inducida por psicoestimulantes y produce un patrón de activación cerebral similar al del agente antipsicótico olanzapina . Esto sugiere que this compound tiene propiedades antipsicóticas y puede influir en los comportamientos relacionados con la regulación de los neurotransmisores.

Comparación Con Compuestos Similares

Comparative Analysis with Similar Compounds

β-Phenylethylamine (β-PEA)

  • Mechanism: Endogenous TAAR1 agonist with lower affinity and efficacy compared to RO5256390.
  • Key Differences :
    • This compound exhibits 10-fold higher potency in activating TAAR1-Gs signaling ().
    • β-PEA lacks selectivity, activating adrenergic receptors (e.g., β2A) at higher concentrations ().

SEP-363856 (Ulotaront)

  • Mechanism : Dual TAAR1/5-HT1A agonist with higher efficacy at TAAR1 ().
  • Key Differences :
    • SEP-363856 binds both TAAR1 and 5-HT1A, enabling antipsychotic effects in schizophrenia models ().
    • This compound is TAAR1-selective , avoiding 5-HT1A-mediated side effects (e.g., serotonin syndrome) ().
  • Structural Insight : SEP-363856 adopts a distinct orientation in TAAR1, lacking the deep cavity penetration seen with this compound ().

RO5166017

  • Mechanism : TAAR1 full agonist structurally related to this compound.
  • Key Differences :
    • RO5166017 reduces high-fat diet intake in obesity models, whereas this compound specifically targets palatable food-seeking behavior in binge eating ().
    • Both compounds inhibit dopamine neurons acutely, but this compound uniquely enhances burst firing in chronic use ().

RO5263397

  • Mechanism : Partial TAAR1 agonist.
  • Key Differences :
    • RO5263397 reverses this compound-induced inhibition of 5-HT and dopamine neurons, acting as a functional antagonist ().
    • In vivo, RO5263397 lacks efficacy in reducing alcohol consumption or compulsive eating, underscoring the necessity of full agonism for therapeutic effects ().

o-Phenyl-Iodotyramine (o-PIT)

  • Mechanism : TAAR1 agonist with demonstrated antidepressant effects in forced-swim tests.
  • Key Differences :
    • o-PIT’s efficacy is TAAR1-dependent but lacks this compound’s robust modulation of 5-HT and dopamine neurotransmission ().
    • This compound’s chronic administration desensitizes 5-HT1A/D2 receptors, a mechanism absent in o-PIT ().

Comparative Data Table

Compound Type Selectivity Key Residues/Interactions Efficacy (EC₅₀) BBB Penetration Clinical Indications Notable Findings
This compound Full agonist TAAR1 > 5-HT1A D103, S107, W264, Y294 3 nM AUC ratio = 23.7 Alcohol use, binge eating Transient 24-h effect; chronic DA burst firing
SEP-363856 Dual agonist TAAR1 ≈ 5-HT1A Shallow binding pocket 10 nM (TAAR1) Moderate Schizophrenia Antipsychotic without D2 blockade
RO5166017 Full agonist TAAR1 Similar to this compound 5 nM High Obesity, metabolic disorders Reduces high-fat diet intake
RO5263397 Partial agonist TAAR1 Competes with this compound 100 nM Moderate Experimental tool Reverses this compound effects
β-PEA Endogenous Low (TAAR1, β2A) Partial engagement 1 µM Low N/A Short half-life, non-specific

Key Findings and Clinical Implications

  • Selectivity Advantage : this compound’s TAAR1 specificity minimizes off-target effects, a critical improvement over β-PEA and SEP-363856 ().
  • Dual Modulation: Unlike partial agonists (e.g., RO5263397), this compound’s full agonism enables bidirectional neurotransmission regulation—acute inhibition and chronic potentiation of monoamine neurons ().
  • Therapeutic Limitations : Transient efficacy (24 h) necessitates repeated dosing, whereas SEP-363856’s dual action offers sustained antipsychotic benefits ().

Actividad Biológica

RO5256390 is a selective agonist for the trace amine-associated receptor 1 (TAAR1), a G-protein-coupled receptor implicated in various neurobiological processes. This compound has garnered attention for its potential therapeutic applications, particularly in the context of mood disorders, addiction, and eating behaviors. This article synthesizes findings from multiple studies to provide a comprehensive overview of the biological activity of this compound.

This compound acts primarily as a full agonist at TAAR1, influencing neurotransmitter systems, particularly those involving serotonin (5-HT) and dopamine. Studies have demonstrated that this compound can modulate neuronal excitability and neurotransmitter release, which is crucial for its effects on behavior and physiology.

Key Findings:

  • Neuronal Excitability : Acute administration of this compound was shown to inhibit the firing of 5-HT and dopamine neurons in rat models. This effect was reversible with subsequent administration of RO5263397, another TAAR1 ligand .
  • Chronic Effects : Chronic oral administration of this compound (1.5 mg/kg twice daily) resulted in increased excitability of 5-HT neurons compared to vehicle controls .

Effects on Eating Behaviors

Research has highlighted the role of this compound in modulating compulsive eating behaviors, particularly in models of binge eating.

Experimental Data:

  • Binge Eating : In a study assessing binge-like eating in rats, this compound significantly reduced the consumption of highly palatable foods without affecting overall food intake from standard chow diets. The compound blocked both the rate and regularity of responding for palatable food, suggesting a specific action on reward-related feeding behaviors .
  • Conditioned Reward : this compound also inhibited conditioned food-seeking behavior, indicating its potential to disrupt learned associations with palatable food rewards .

Pharmacological Profile

The pharmacological profile of this compound reveals its potency and efficacy as a TAAR1 agonist.

Parameter Value
EC505.3 nM
Emax103.3%

These values indicate that this compound is one of the most potent TAAR1 agonists identified to date, reinforcing its potential utility in therapeutic contexts .

Case Studies

Several case studies have documented the effects of this compound on behavioral models:

  • Study on Binge Eating : In controlled experiments, rats treated with this compound exhibited significant reductions in binge-like eating behaviors when exposed to palatable foods. The compound was administered at doses ranging from 1 to 10 mg/kg prior to operant sessions, demonstrating a dose-dependent effect on reducing food intake .
  • Impact on Anxiety and Depression : Notably, this compound did not affect anxiety-like or depressive-like behaviors in tested models, suggesting that its effects are specific to feeding behaviors rather than general mood alterations .

Q & A

Basic Research Questions

Q. What is the primary mechanism of action of RO5256390 in modulating TAAR1 receptor activity?

this compound is a highly selective, full agonist of trace amine-associated receptor 1 (TAAR1), which modulates monoaminergic neurotransmission. Its activation of TAAR1 inhibits dopamine D2 receptor signaling and reduces hyperdopaminergic states, as demonstrated in binge-eating and alcohol addiction models. Structural studies reveal that this compound stabilizes TAAR1 in an active conformation, enhancing Gs-protein coupling and cAMP signaling .

Q. Which experimental models validate this compound's efficacy in reducing addictive behaviors?

Preclinical studies utilize:

  • Binge-eating models : Mice with addiction-like behaviors to sugary diets, where this compound blocks compulsive eating and cue reactivity (10 mg/kg, i.p.) .
  • Alcohol consumption assays : Mice classified as "high drinkers" show reduced alcohol intake and preference post-RO5256390 administration (10 mg/kg, i.p.), with transient efficacy (<24 hours) .
  • Motivation tests : Operant conditioning paradigms measure reduced alcohol-seeking behavior in this compound-treated mice via nose-poking tasks .

Q. How does this compound's pharmacokinetic profile impact preclinical study design?

this compound exhibits rapid blood-brain barrier penetration (brain/plasma AUC ratio = 23.7) but short-lived brain presence (t½ ≈3.7 hours). Researchers must time behavioral assays within 3–24 hours post-administration to capture peak effects. Plasma and brain tissue sampling via UHPLC-ESI-MS/MS at 3, 6, 12, and 24 hours post-dose is critical for pharmacokinetic-pharmacodynamic (PK-PD) modeling .

Advanced Research Questions

Q. How can experimental designs address this compound's transient efficacy in alcohol consumption studies?

  • Dosage optimization : Test escalating doses (e.g., 1–30 mg/kg) to identify sustained efficacy thresholds while monitoring adverse effects .
  • Chronic administration : Assess tolerance development via repeated dosing over weeks, using crossover designs with washout periods .
  • Combination therapies : Co-administer this compound with long-acting TAAR1 agonists (e.g., RO5263397) to prolong therapeutic effects .
  • Endpoint selection : Use longitudinal metrics (e.g., 48-hour FAA tests) to differentiate acute vs. residual effects .

Q. What methodological challenges arise in reconciling this compound's neurochemical and behavioral data?

  • Contradiction : this compound inhibits dopamine neuron firing (↓DA release) but increases burst activity in serotonin neurons, complicating interpretation of anti-addictive effects .

  • Resolution : Use in vivo electrophysiology paired with microdialysis to correlate neuronal activity with extracellular DA/5-HT levels in reward circuits (e.g., VTA and nucleus accumbens) .
    • Specificity : Ensure TAAR1 selectivity via TAAR1-KO mouse controls to rule off-target effects (e.g., 5-HT1A/D1 receptor cross-reactivity) .

Q. How do structural insights into this compound-TAAR1 binding inform agonist optimization?

  • Cryo-EM data : The this compound-TAAR1-Gs complex reveals key interactions (e.g., hydrogen bonds with Ser107, hydrophobic packing with Phe186) that stabilize the active state. Mutagenesis studies targeting these residues validate binding energetics .
  • Comparative analysis : Contrast this compound with dual-target agonists (e.g., SEP-363856) using radioligand displacement assays to quantify TAAR1 vs. 5-HT1A affinity ratios .
  • Computational modeling : Apply molecular dynamics simulations to predict substituent effects on agonist efficacy/selectivity .

Q. What statistical approaches are critical for analyzing this compound's dose-dependent effects?

  • High-drinker stratification : Pre-screen subjects using baseline alcohol consumption (top 30% of intake) to reduce inter-group variability .
  • Non-parametric tests : Use Mann-Whitney U tests for skewed consumption data and ANOVA with Tukey’s post-hoc corrections for multi-dose comparisons .
  • Power analysis : Ensure adequate sample sizes (n ≥10/group) to detect ≥30% reduction in alcohol preference (α=0.05, β=0.2) .

Q. Methodological Recommendations

  • Control groups : Include vehicle (ethanol/Kolliphor EL/saline) and positive controls (e.g., desipramine for cataplexy studies) to isolate TAAR1-specific effects .
  • Behavioral validation : Pair addiction models with anxiety assays (e.g., elevated plus maze) to rule out confounding anxiolytic effects .
  • Data transparency : Report raw pharmacokinetic data (e.g., AUC, Cmax) and individual animal responses in supplementary materials to enable meta-analyses .

Propiedades

IUPAC Name

(4S)-4-[(2S)-2-phenylbutyl]-4,5-dihydro-1,3-oxazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-2-10(11-6-4-3-5-7-11)8-12-9-16-13(14)15-12/h3-7,10,12H,2,8-9H2,1H3,(H2,14,15)/t10-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXDKFUBXESWHSL-JQWIXIFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC1COC(=N1)N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C[C@H]1COC(=N1)N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-Methoxycarbonylbut-2-enoic acid
2-Methoxycarbonylbut-2-enoic acid
RO5256390
2-Methoxycarbonylbut-2-enoic acid
RO5256390
2-Methoxycarbonylbut-2-enoic acid
RO5256390
2-Methoxycarbonylbut-2-enoic acid
RO5256390
2-Methoxycarbonylbut-2-enoic acid
RO5256390
2-Methoxycarbonylbut-2-enoic acid
RO5256390

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.